1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 157066-48-3
VCID: VC21108849
InChI: InChI=1S/C9H12N2O5/c12-5-8-7(13)3-9(16-8)10-2-1-6(4-10)11(14)15/h1-2,4,7-9,12-13H,3,5H2/t7-,8+,9-/m0/s1
SMILES: C1C(C(OC1N2C=CC(=C2)[N+](=O)[O-])CO)O
Molecular Formula: C9H12N2O5
Molecular Weight: 228.2 g/mol

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole

CAS No.: 157066-48-3

Cat. No.: VC21108849

Molecular Formula: C9H12N2O5

Molecular Weight: 228.2 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole - 157066-48-3

Specification

CAS No. 157066-48-3
Molecular Formula C9H12N2O5
Molecular Weight 228.2 g/mol
IUPAC Name (2R,3S,5S)-2-(hydroxymethyl)-5-(3-nitropyrrol-1-yl)oxolan-3-ol
Standard InChI InChI=1S/C9H12N2O5/c12-5-8-7(13)3-9(16-8)10-2-1-6(4-10)11(14)15/h1-2,4,7-9,12-13H,3,5H2/t7-,8+,9-/m0/s1
Standard InChI Key WETFHJRYOTYZFD-YIZRAAEISA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@@H]1N2C=CC(=C2)[N+](=O)[O-])CO)O
SMILES C1C(C(OC1N2C=CC(=C2)[N+](=O)[O-])CO)O
Canonical SMILES C1C(C(OC1N2C=CC(=C2)[N+](=O)[O-])CO)O

Introduction

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole, also known as 3-Nitropyrrole 2'-deoxyribonucleoside, is a synthetic nucleoside analog. It is composed of a pyrrole ring attached to a deoxyribose sugar, with a nitro group at the 3-position of the pyrrole ring. This compound is of interest in molecular biology and organic chemistry due to its potential applications in nucleic acid research and drug development.

Synthesis and Stability

The synthesis of nucleoside analogs like 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole typically involves multi-step processes that include glycosylation reactions between the sugar moiety and the heterocyclic base. The stability of such compounds can vary significantly based on the chemical structure and environmental conditions. For instance, some nucleoside analogs may undergo rapid decomposition in aqueous solutions due to hydrolysis or isomerization reactions .

Biological and Chemical Significance

Nucleoside analogs are crucial in understanding DNA and RNA structure and function. They can be used to study base pairing properties and as potential therapeutic agents. The presence of a nitro group in 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole may influence its interaction with other nucleobases, affecting the stability and specificity of nucleic acid duplexes .

Research Findings and Applications

Research on nucleoside analogs often focuses on their ability to mimic natural nucleobases while introducing unique chemical properties. These analogs can be used in oligonucleotide synthesis to study DNA and RNA interactions and as tools in molecular biology techniques such as PCR and sequencing. The specific properties of 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole make it a candidate for further investigation in these areas.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator